molecular formula C13H20N2 B1590678 (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine CAS No. 70371-56-1

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine

Cat. No. B1590678
CAS RN: 70371-56-1
M. Wt: 204.31 g/mol
InChI Key: UWCWUCKPEYNDNV-LBPRGKRZSA-N
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Description

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, also known as XMP, is a chiral pyrrolidine derivative that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. XMP is a highly selective and potent ligand for nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the central and peripheral nervous systems.

Scientific Research Applications

Pyrrolidine Derivatives in Medicinal and Industrial Applications

Pyrrolidines, including compounds like (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, play a significant role in medicinal chemistry and industrial applications. They demonstrate various biological effects, making them useful in medicine, and can also be applied in industries for purposes like dye and agrochemical production. The synthesis of pyrrolidines, such as through [3+2] cycloaddition reactions, is crucial in modern science due to their diverse applications (Żmigrodzka et al., 2022).

Ligands in Coordination Chemistry

Derivatives of pyridine, closely related to pyrrolidine derivatives, have been used as ligands in coordination chemistry for over 15 years. These compounds, including pyrrolidine variants, are vital in the synthesis of luminescent lanthanide compounds used in biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Optically Active Triamines

The synthesis of new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which includes compounds like (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, has been explored. These compounds are significant for their equilibrium behavior in solutions and complex formation with metals such as copper (CuII), which can have various applications in medicinal chemistry and material science (Bernauer et al., 1993).

Vasorelaxant Active Pyrrolidines

Pyrrolidines have been synthesized and characterized for their vasodilation bio-properties, demonstrating potential therapeutic applications. These compounds, including 3-(arylmethylidene)pyrrolidine-2,5-diones, show potency higher than some clinically applicable drugs, indicating their significance in pharmacological research (Shalaby et al., 2016).

Biomimetic Synthesis of Alkaloids

The biomimetic approach to synthesizing 2-(Acylmethylene)pyrrolidine derivatives mimics the natural biosynthetic pathways. This method provides direct access to a series of pyrrolidine alkaloids, which are crucial in various biological and pharmacological applications (Shih et al., 2015).

As Chiral Solvating Agents in NMR Analysis

(S)-2-(diphenylmethyl)pyrrolidine has been synthesized and assessed as a chiral solvating agent for NMR analysis of chiral compounds. Such applications are important in the field of analytical chemistry for determining the stereochemistry of molecules (Bailey et al., 1997).

Antioxidants and Contrast Agents in Medical Research

Pyrrolidine nitroxyl radicals, including derivatives of (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, have been developed as antioxidants and contrast agents. These compounds are significant in various biophysical and biomedical applications, such as in magnetic resonance spectroscopy and imaging (Kinoshita et al., 2009).

Applications in Supramolecular Chemistry

Pyridine-based ligands, closely related to pyrrolidine derivatives, have been synthesized for applications in supramolecular chemistry. These compounds have been used for constructing multi-functional molecular structures and materials (Schubert & Eschbaumer, 1999).

Anti-inflammatory Activities

Pyrrolidin-2-ones, similar to (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown potential as dual inhibitors of prostaglandin and leukotriene synthesis, with some possessing activities comparable to standard drugs (Ikuta et al., 1987).

properties

IUPAC Name

2,6-dimethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-9-12-7-4-8-14-12/h3,5-6,12,14-15H,4,7-9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCWUCKPEYNDNV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500061
Record name 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine

CAS RN

70371-56-1
Record name 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Asami, T Mukaiyama - 1979 - pascal-francis.inist.fr
Keyword (fr) REACTION ASYMETRIQUE COMPOSE CHIRAL REDUCTEUR COMPOSE SATURE COMPOSE ALIPHATIQUE COMPOSE BENZENIQUE COMPOSE AROMATIQUE …
Number of citations: 64 pascal-francis.inist.fr
T Mukaiyama, M Asami - HETEROCYCLES, 1979 - cir.nii.ac.jp
An Asymmetric Reduction of Prochiral Ketones with a Chiral Hydride Reagent Prepared from Lithium Aluminium Hydride and (S)-2-(2,6-Xylidinomethyl)pyrrolidine | CiNii Research …
Number of citations: 0 cir.nii.ac.jp
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
SA Miller, AR Chamberlin - Journal of the American Chemical …, 1990 - ACS Publications
Hydroxylactams, which are useful precursors of acyl iminium ions for cationic cyclization, are most often prepared by hydride reduction of imides. This procedure is not directly applicable…
Number of citations: 129 pubs.acs.org
G Bringmann, T Hartung - Tetrahedron, 1993 - Elsevier
The atropo-enantioselective synthesis of axially stereogenic, sterically shielded biaryl systems is described, by stereocontrolled ring opening of the corresponding lactone-bridged, still …
Number of citations: 96 www.sciencedirect.com
HC Brown, WS Park, BT Cho… - The Journal of Organic …, 1987 - ACS Publications
Among a wide variety of highly promising asymmetric reducing agents recently reported in the literature, 20 promising reagents were selected for critical examination. All of the data for …
Number of citations: 135 pubs.acs.org
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
Potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-«-D-glucofuranosyl)-9-boratabicyclo [3.3. 1] nonane (9-O-DIPGF-9-BBNH, K-glucoride), a new stable chiral borohydride reducing agent, …
Number of citations: 99 pubs.acs.org
H Takayanagi, Y Kitano, Y Morinaka - The Journal of Organic …, 1994 - ACS Publications
A highly stereo-and enantioselective total synthesis of sarcophytol A (1), a marine cembranoid promising as a cancer chemopreventive agent, is described. The nitrile 10 obtained Z-…
Number of citations: 48 pubs.acs.org
P Daverio, M Zanda - Tetrahedron: Asymmetry, 2001 - Elsevier
Fifty years after the first report on the reduction of carbonyl compounds using chiral LiAlH 4 -derived hydrides (Bothner-By, AAJ Am. Chem. Soc. 1951, 73, 846), the field of …
Number of citations: 61 www.sciencedirect.com
X Zou - 1995 - search.proquest.com
Part I. The stereoselective total synthesis of each of the two diastereomeric C6-hydroxyhexahydrocannabinols is described. The extension of isopropenyl to hydroxymethyl was …
Number of citations: 3 search.proquest.com

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